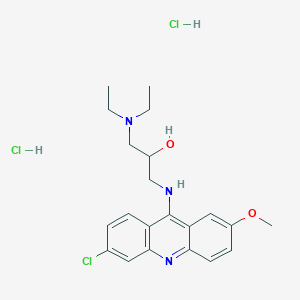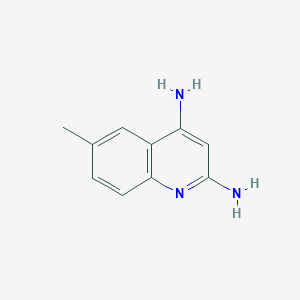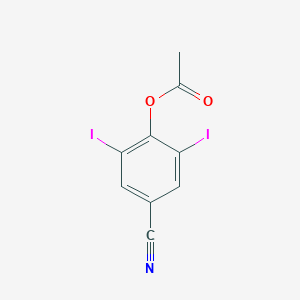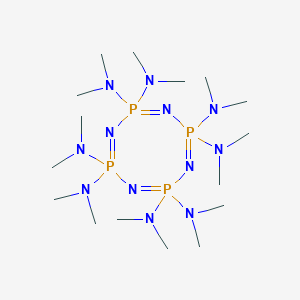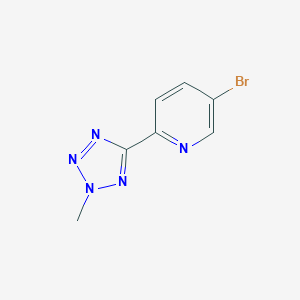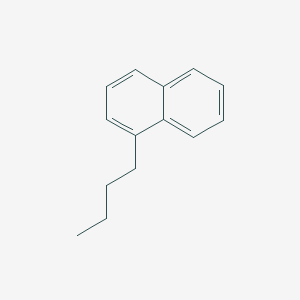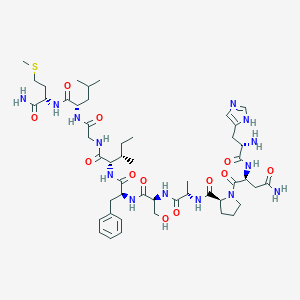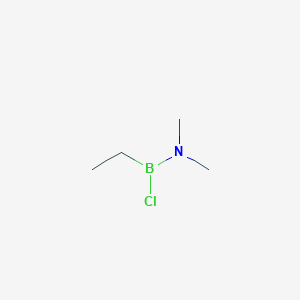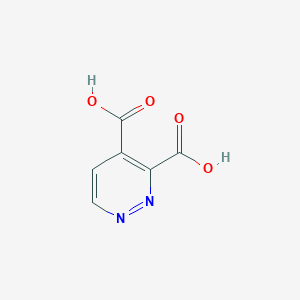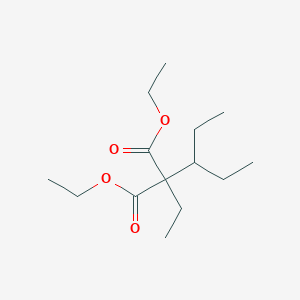
diethyl 2-ethyl-2-pentan-3-ylpropanedioate
Overview
Description
diethyl 2-ethyl-2-pentan-3-ylpropanedioate, also known as diethyl ethyl(1-ethylpropyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, ethyl(1-ethylpropyl)-, diethyl ester typically involves the alkylation of diethyl malonate. The synthetic route includes the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide.
Alkylation: The resulting enolate ion undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide, to form the alkylated product.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to carry out the deprotonation and alkylation reactions.
Catalysts and Solvents: Employing catalysts and solvents to enhance reaction efficiency and yield.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-ethyl-2-pentan-3-ylpropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Alkylation: The compound can be further alkylated at the alpha position to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst.
Alkylation: Using alkyl halides and strong bases like sodium ethoxide.
Major Products Formed
Hydrolysis: Produces ethylmalonic acid and ethanol.
Decarboxylation: Yields substituted acetic acids.
Alkylation: Forms more complex alkylated malonates.
Scientific Research Applications
diethyl 2-ethyl-2-pentan-3-ylpropanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Agricultural Chemicals: Utilized in the production of agrochemicals and pesticides.
Material Science: Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of malonic acid, ethyl(1-ethylpropyl)-, diethyl ester involves its ability to undergo nucleophilic substitution and decarboxylation reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved include:
Enolate Formation: The compound forms enolate ions that participate in nucleophilic substitution reactions.
Decarboxylation Pathway: The ester groups undergo decarboxylation to form substituted acetic acids.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl ethylmalonate: Another derivative of malonic acid with an ethyl group at the alpha position.
Diethyl 2-ethylmalonate: Similar structure but with different alkyl groups.
Uniqueness
diethyl 2-ethyl-2-pentan-3-ylpropanedioate is unique due to its specific alkyl substitution pattern, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This uniqueness makes it valuable in specialized organic synthesis applications.
Properties
IUPAC Name |
diethyl 2-ethyl-2-pentan-3-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-11(7-2)14(8-3,12(15)17-9-4)13(16)18-10-5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAIADYSNMQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228264 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-59-5 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


